molecular formula C16H24N2OS B11356839 5,7-Diethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

5,7-Diethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11356839
M. Wt: 292.4 g/mol
InChI Key: LQFFRLLNZQIVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Diethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a complex organic compound characterized by its unique tricyclic structure. This compound features a diazatricyclodecane core with ethyl and thienyl substituents, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,7-Diethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Diethyl-2-(2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
  • 5,7-Diethyl-2-(2-pyridyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Uniqueness

5,7-Diethyl-2-(2-thienyl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol is unique due to its specific substituents and tricyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H24N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

5,7-diethyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C16H24N2OS/c1-3-15-8-17-10-16(4-2,14(15)19)11-18(9-15)13(17)12-6-5-7-20-12/h5-7,13-14,19H,3-4,8-11H2,1-2H3

InChI Key

LQFFRLLNZQIVEL-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3C4=CC=CS4)CC

Origin of Product

United States

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